3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole

Vue d'ensemble

Description

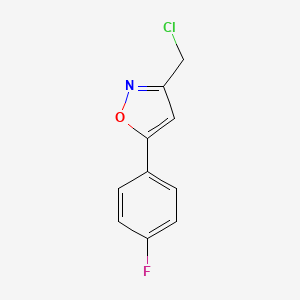

3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a chloromethyl group at the 3-position and a 4-fluorophenyl group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with hydroxylamine to form 4-fluorobenzaldoxime, which is then subjected to cyclization with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions often include refluxing in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH<sub>2</sub>Cl) moiety serves as a primary site for nucleophilic substitution.

Reagents and Conditions :

-

Amines : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (e.g., DMF, THF) under mild basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>) at 60–80°C to yield aminomethyl derivatives .

-

Alcohols/Thiols : Substitution with alcohols (e.g., methanol, ethanol) or thiols (e.g., benzyl mercaptan) occurs via SN2 mechanisms in the presence of NaH or Et<sub>3</sub>N .

Example Reaction :

3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole + Piperidine → 3-(Piperidin-1-ylmethyl)-5-(4-fluorophenyl)isoxazole + HCl

Mechanistic Insight :

The reaction proceeds through a nucleophilic attack on the chloromethyl carbon, facilitated by the electron-withdrawing isoxazole ring, which enhances the leaving group ability of chloride .

Cyclization Reactions Involving the Isoxazole Ring

The isoxazole core participates in ring-expansion or annulation reactions under specific conditions.

Reagents and Conditions :

-

Nitrile Oxides : Undergoes [3+2] cycloaddition with nitrile oxides (e.g., aryl nitrile oxides) in refluxing toluene to form bis-isoxazolines .

-

Alkynes : Reacts with terminal alkynes (e.g., phenylacetylene) in the presence of Cu(I) catalysts to generate fused bicyclic systems .

Example Reaction :

this compound + Phenylacetylene → Bicyclic isoxazole derivative + HCl

Key Observation :

Regioselectivity in cycloadditions is governed by steric and electronic factors, favoring 5-substituted products due to minimized repulsion between substituents .

Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring

The 4-fluorophenyl group undergoes directed EAS, though reactivity is moderated by fluorine’s electron-withdrawing effect.

Reagents and Conditions :

-

Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups meta to fluorine .

-

Halogenation : Electrophilic bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) occurs at the para position relative to the isoxazole attachment .

Example Reaction :

this compound + Br<sub>2</sub>/FeBr<sub>3</sub> → 3-(Chloromethyl)-5-(3-bromo-4-fluorophenyl)isoxazole

Limitations :

Fluorine’s strong -I effect deactivates the ring, requiring vigorous conditions for substitution .

Oxidation

-

Chloromethyl to Carboxylic Acid : Treatment with KMnO<sub>4</sub> in acidic aqueous medium converts -CH<sub>2</sub>Cl to -COOH .

-

Isoxazole Ring Oxidation : Ozonolysis or strong oxidants (e.g., CrO<sub>3</sub>) cleave the ring to form dicarbonyl intermediates .

Reduction

-

Chloromethyl to Methyl : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces -CH<sub>2</sub>Cl to -CH<sub>3</sub> .

-

Ring Hydrogenation : LiAlH<sub>4</sub> reduces the isoxazole to a 4,5-dihydroisoxazole, preserving the fluorophenyl group .

Cross-Coupling Reactions

The chloromethyl group enables Pd-catalyzed cross-couplings:

Reagents and Conditions :

-

Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh<sub>3</sub>)<sub>4</sub> and Na<sub>2</sub>CO<sub>3</sub> in dioxane/H<sub>2</sub>O to form biaryl derivatives .

Example Reaction :

this compound + Phenylboronic Acid → 3-(Benzyl)-5-(4-fluorophenyl)isoxazole

Mechanistic and Synthetic Considerations

-

Steric Effects : Bulky substituents on the isoxazole ring hinder substitution at the chloromethyl group, favoring side reactions .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while nonpolar solvents (e.g., toluene) favor cycloadditions .

-

Byproduct Formation : Competing elimination pathways (e.g., HCl loss) are mitigated by using mild bases like NaHCO<sub>3</sub> .

Applications De Recherche Scientifique

Medicinal Chemistry

3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects against various diseases, including:

- Neurological Disorders : The compound's ability to interact with neurotransmitter receptors positions it as a candidate for developing treatments for conditions such as depression and anxiety.

- Anti-inflammatory Agents : Research indicates that isoxazole derivatives can inhibit cyclooxygenase enzymes (e.g., COX-2), reducing inflammation markers like prostaglandins .

Organic Synthesis

This compound acts as an intermediate in synthesizing more complex heterocyclic compounds. Its chloromethyl and fluorophenyl substituents enhance its reactivity, making it suitable for various chemical transformations:

- Nucleophilic Substitution : It can undergo reactions to form substituted isoxazoles with diverse functional groups.

- Oxidation and Reduction Reactions : The compound can be oxidized to form oxides or hydroxylated derivatives, or reduced to yield simpler isoxazole derivatives .

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and receptor binding due to its structural features that facilitate molecular interactions:

- Enzyme Inhibition Studies : It has been shown to inhibit specific enzymes, making it valuable in drug discovery aimed at modulating metabolic pathways.

- Receptor Binding Studies : Understanding how this compound interacts with biological targets helps optimize its therapeutic potential .

Industrial Applications

In addition to its pharmaceutical applications, this compound is used in developing agrochemicals and materials science. Its unique properties enable the formulation of products with enhanced performance characteristics.

Tumor Growth Inhibition

In vitro studies have demonstrated that this compound significantly inhibits cancer cell proliferation. For example, it exhibited IC50 values comparable to established anticancer drugs like doxorubicin across various cell lines.

COX-2 Inhibition

A study highlighted the compound's effectiveness in reducing COX-2 activity in human fibroblast cells, leading to decreased levels of inflammatory markers. This suggests potential applications in treating inflammatory diseases .

Summary Table

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Chloromethyl & fluorophenyl substituents | Anti-inflammatory & anticancer properties |

| 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole | Structure | Similar structure with different fluorine position | Potentially similar anticancer activity |

| 5-(Trifluoromethyl)isoxazole | Structure | Contains trifluoromethyl group | Known for strong antimicrobial properties |

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites. The presence of the chloromethyl and fluorophenyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of signal transduction or modulation of metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Chloromethyl)-5-phenylisoxazole: Lacks the fluorine substituent, which may affect its biological activity.

3-(Bromomethyl)-5-(4-fluorophenyl)isoxazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity.

3-(Chloromethyl)-5-(4-methylphenyl)isoxazole: Contains a methyl group instead of fluorine, altering its chemical properties.

Uniqueness

3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole is unique due to the presence of both chloromethyl and fluorophenyl groups, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Activité Biologique

3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with chloromethyl isoxazole derivatives. The general synthetic route can be outlined as follows:

- Starting Materials : 4-fluorobenzaldehyde, chloromethyl isoxazole.

- Reagents : Base (such as sodium hydride) and solvent (like DMF).

- Reaction Conditions : The reaction is carried out under reflux conditions for several hours.

- Purification : The product is purified through recrystallization or chromatography.

The yield of this compound can vary based on the specific conditions used, but it generally ranges from 50% to 80% in laboratory settings .

Anticancer Properties

This compound has shown promising anticancer activity in various studies. Compounds structurally related to this isoxazole derivative have been reported to inhibit cancer cell proliferation effectively.

- Mechanism of Action : The compound appears to exert its effects through the induction of apoptosis in cancer cells. This has been demonstrated in several cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (CEM-13) .

- Case Study : In a study involving MCF-7 cells, the compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Additionally, preliminary studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains has indicated potential effectiveness, although further research is necessary to elucidate its full spectrum of activity.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The compound may interact with specific enzymes involved in cell cycle regulation and apoptosis pathways.

- Receptor Modulation : It may also influence receptor-mediated signaling pathways that are critical for cell survival and proliferation .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

3-(chloromethyl)-5-(4-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-6-9-5-10(14-13-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYCDHSYAUCYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586431 | |

| Record name | 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928796-33-2 | |

| Record name | 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.